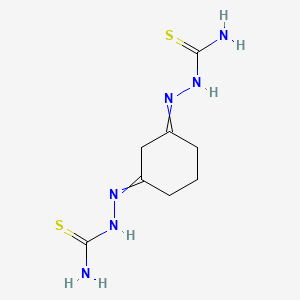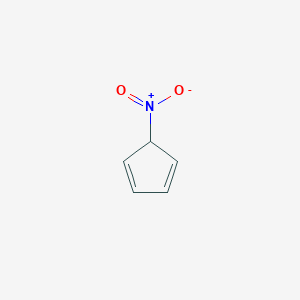
2,2'-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and hydrazine carbothioamide groups
Métodos De Preparación
The synthesis of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) typically involves the reaction of cyclohexane-1,3-dione with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cycloaddition: It can also undergo cycloaddition reactions, forming new ring structures under specific conditions.
Aplicaciones Científicas De Investigación
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparación Con Compuestos Similares
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups and reactivity.
Hydrazinecarbothioamide derivatives: These compounds have similar hydrazine carbothioamide groups but may vary in their overall structure and applications .
The uniqueness of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
59871-53-3 |
|---|---|
Fórmula molecular |
C8H14N6S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
[[3-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-2-1-3-6(4-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
Clave InChI |
WDAMBCODUKCWLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NNC(=S)N)CC(=NNC(=S)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)

